

# Norgestimate versus desogestrel: a comparative review of clinical outcomes

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# Norgestimate vs. Desogestrel: A Comparative Review of Clinical Outcomes

For Researchers, Scientists, and Drug Development Professionals

**Norgestimate** and desogestrel are third-generation synthetic progestins widely used in combination oral contraceptives. Their development was driven by the goal of minimizing the androgenic side effects associated with older progestins while maintaining high contraceptive efficacy. This guide provides a detailed comparison of the clinical outcomes associated with **norgestimate** and desogestrel, supported by experimental data, to inform research and drug development in this area.

## **Contraceptive Efficacy**

Both **norgestimate** and desogestrel, when combined with ethinyl estradiol, are highly effective forms of oral contraception. The efficacy of contraceptive methods is often measured by the Pearl Index, which indicates the number of unintended pregnancies per 100 woman-years of use. Newer progestins like **norgestimate** and desogestrel are associated with very low Pearl Indexes, typically ranging from 0 to 1, indicating a high degree of contraceptive reliability.[1]

# Clinical and Metabolic Profile: A Comparative Analysis



The clinical profiles of **norgestimate** and desogestrel are distinguished primarily by their androgenicity and metabolic effects. These differences can influence the side effect profiles and overall suitability of oral contraceptives containing these progestins for different patient populations.

### **Androgenic and Anti-Androgenic Effects**

One of the key differentiators between these two progestins is their androgenic activity. Desogestrel is noted for its very low androgenic properties.[2] In contrast, **norgestimate** exhibits minimal intrinsic androgenicity and its use is associated with an increase in sex hormone-binding globulin (SHBG), which can lead to a decrease in free testosterone and potentially beneficial effects for individuals with hyperandrogenic symptoms like acne and hirsutism.

A randomized, investigator-blinded, parallel-group trial comparing multiphasic oral contraceptives containing ethinyl estradiol with either **norgestimate** or desogestrel for the treatment of mild to moderate acne found both to be effective.[3][4] However, the **norgestimate**-containing formulation showed a more beneficial effect on reducing facial seborrhea.[3][4]

### **Side Effect Profile**

The reported side effects for combination oral contraceptives containing **norgestimate** and desogestrel are generally similar to those of other low-dose oral contraceptives. Commonly reported side effects for both include mood swings, nausea, weight gain, acne, and depression.

One of the more significant differences in the side effect profile is the risk of venous thromboembolism (VTE). Studies have suggested that the risk of nonfatal VTE among users of desogestrel-containing oral contraceptives is significantly higher compared to those containing levonorgestrel, an older progestin.[5] In the same study, the risk of VTE in users of **norgestimate**-containing oral contraceptives was found to be similar to that of levonorgestrel users.[5]

### **Metabolic Effects**

The impact of **norgestimate** and desogestrel on lipid and carbohydrate metabolism has been a key area of investigation.



Lipid Metabolism: A meta-analysis of studies on oral contraceptives found that both norgestimate and most other progestins (with the exception of dienogest) were associated with an increase in plasma triglycerides.[6] The same analysis showed that norgestimate increased LDL cholesterol, while most other progestins did not have a significant effect on LDL levels.[6] However, another comparative study of six low-dose oral contraceptives found no statistically significant differences in the lipid effects among preparations containing norgestimate, desogestrel, or gestodene after 12 cycles.[7] That study did note a slight increase in LDL cholesterol with both monophasic and triphasic norgestimate preparations, as well as with desogestrel combined with 20 mcg of ethinyl estradiol.[7]

Carbohydrate Metabolism: Oral contraceptives containing newer progestins like **norgestimate** and desogestrel are generally considered to have minimal impact on carbohydrate metabolism and are often described as having reached "carbohydrate metabolic neutrality".[3] One study noted that combination drugs were associated with higher plasma glucose and insulin responses compared to controls, with the extent of the change depending on the dose and type of progestin.[8]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data comparing **norgestimate** and desogestrel based on the available clinical trial data.

Efficacy and Safety Parameter	Norgestimate	Desogestrel	Reference(s)
Pearl Index (pregnancies per 100 woman-years)	0 - 1	0 - 1	[1]
Risk of Venous Thromboembolism (VTE) vs. Levonorgestrel	Incidence Rate Ratio: 1.1	Incidence Rate Ratio: 2.0	[5]



Metabolic Parameter	Norgestimate- containing OCs	Desogestrel- containing OCs	Reference(s)
Effect on Triglycerides	Increase	Increase	[6]
Effect on LDL Cholesterol	Increase	Slight Increase (with 20mcg EE)	[6][7]
Effect on HDL Cholesterol	Slight Increase	Slight Increase	[7]
Effect on Carbohydrate Metabolism	Minimal	Minimal	[3]

# Experimental Protocols Comparative Study of Norgestimate and Desogestrel in Acne Treatment

- Study Design: Investigator-blinded, randomized, parallel-group trial.[3]
- Participants: Female subjects aged 18-45 years with mild to moderate facial acne.[3]
- Intervention:
  - Group 1 (EE/NGM): Triphasic oral contraceptive containing ethinyl estradiol and norgestimate.
  - Group 2 (EE/DSG): Biphasic oral contraceptive containing ethinyl estradiol and desogestrel.[6]
- Duration: 6 months.[6]
- Primary Efficacy Endpoint: Change in total acne lesion count from baseline.[6]
- Secondary Efficacy Endpoints: Investigator's global assessment of facial improvement and change in facial seborrhea severity.[6]



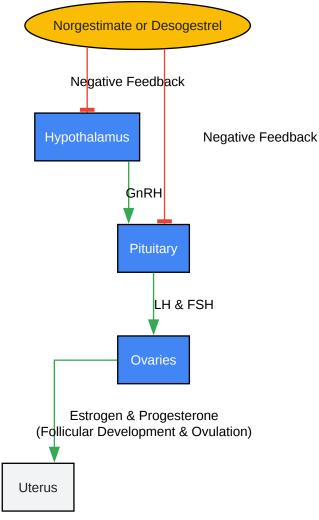
 Safety Assessments: Monitoring of adverse events, body weight, and blood pressure throughout the study.[6]

# **Signaling Pathways and Experimental Workflows**

The primary mechanism of action for both **norgestimate** and desogestrel involves the suppression of ovulation through their effects on the hypothalamic-pituitary-ovarian (HPO) axis. As progestins, they act as agonists at the progesterone receptor, leading to a cascade of downstream effects.



# Hypothalamic-Pituitary-Ovarian Axis Inhibition by Progestins



### **Contraceptive Effects**

Thickening of Cervical Mucus

Changes in Endometrium

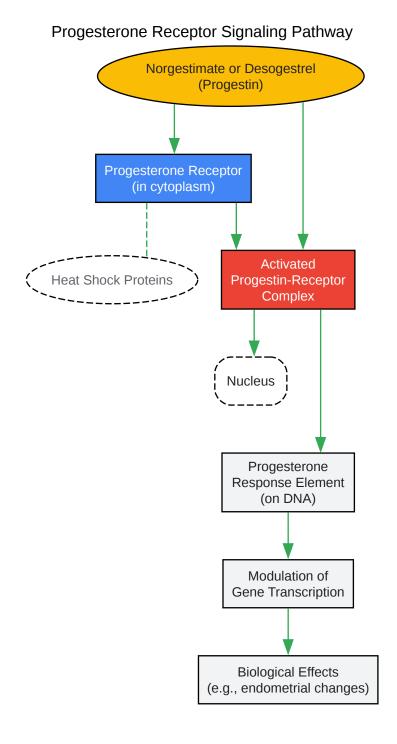
Inhibition of Ovulation

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Caption: Inhibition of the HPO axis by **norgestimate** and desogestrel.

Upon binding to the progesterone receptor, these synthetic progestins initiate a signaling cascade that ultimately alters gene transcription in target cells.



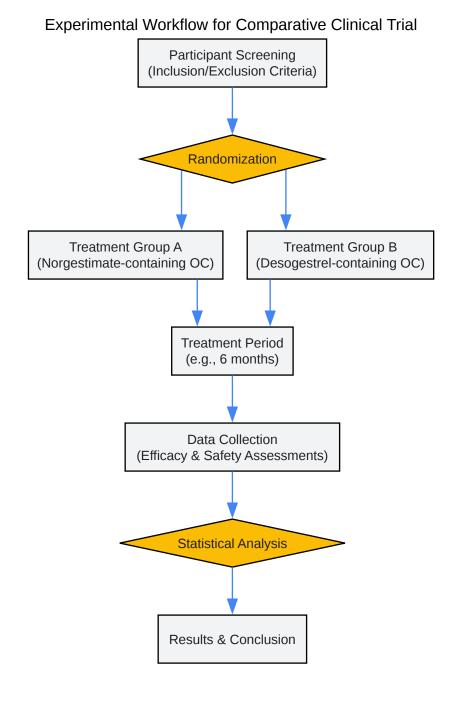


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Caption: Intracellular signaling of **norgestimate** and desogestrel.

The experimental workflow for a typical comparative clinical trial is outlined below.





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Caption: Workflow of a comparative clinical trial.

In conclusion, both **norgestimate** and desogestrel are effective and well-tolerated progestins. The choice between them may be guided by considerations of androgenicity and the associated side effect profile, as well as the relative risk of venous thromboembolism. Further head-to-head clinical trials with a focus on a broader range of clinical and metabolic endpoints



would be valuable in further delineating the comparative profiles of these two important contraceptive agents.

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